3-Methyl-2-(2-phenylethyl)furan
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Overview
Description
3-Methyl-2-phenethylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group at the third position and a phenethyl group at the second position. Furans are known for their aromatic properties and are widely used in various chemical and industrial applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenethylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for furan formation, where 1,4-dicarbonyl compounds undergo cyclodehydration in the presence of an acid catalyst . Another method involves the cycloisomerization of alkynes or enynes using transition metal catalysts such as palladium or gold .
Industrial Production Methods: Industrial production of 3-Methyl-2-phenethylfuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-phenethylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products:
Oxidation: Formation of furanones and other oxygenated compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
3-Methyl-2-phenethylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenethylfuran involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
2-Methylfuran: Similar in structure but lacks the phenethyl group, leading to different reactivity and applications.
2-Phenethylfuran: Similar but lacks the methyl group, affecting its chemical properties.
3-Methylfuran: Lacks the phenethyl group, resulting in different chemical behavior.
Uniqueness: 3-Methyl-2-phenethylfuran’s unique combination of a methyl and phenethyl group on the furan ring provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
98761-54-7 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methyl-2-(2-phenylethyl)furan |
InChI |
InChI=1S/C13H14O/c1-11-9-10-14-13(11)8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
ABYURXIOODJRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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